4-Pentoxybenzohydrazide
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Overview
Description
Preparation Methods
The synthesis of 4-Pentoxybenzohydrazide typically involves the reaction of 4-pentoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The general reaction scheme is as follows:
4-Pentoxybenzoic acid+Hydrazine hydrate→this compound+Water
The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Pentoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydrazide group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Pentoxybenzohydrazide has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentoxybenzohydrazide involves its interaction with specific molecular targets. It can act as a Bronsted acid, donating a proton to an acceptor (Bronsted base). This interaction can lead to various biological effects, depending on the specific target and pathway involved . For example, its antimicrobial activity may result from its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
4-Pentoxybenzohydrazide can be compared with other similar compounds, such as:
4-Hydroxybenzhydrazide: This compound has a hydroxyl group instead of a pentoxy group.
4-Methoxybenzhydrazide: This compound has a methoxy group instead of a pentoxy group.
The uniqueness of this compound lies in its pentoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-pentoxybenzohydrazide |
InChI |
InChI=1S/C12H18N2O2/c1-2-3-4-9-16-11-7-5-10(6-8-11)12(15)14-13/h5-8H,2-4,9,13H2,1H3,(H,14,15) |
InChI Key |
ZJYYDMKIBGAUCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NN |
Origin of Product |
United States |
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